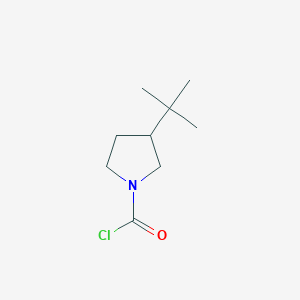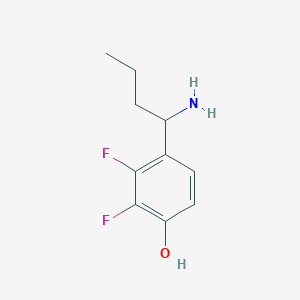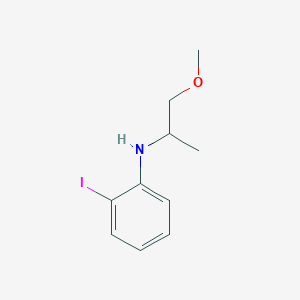
2-iodo-N-(1-methoxypropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C₁₀H₁₄INO and a molecular weight of 291.13 g/mol . This compound is characterized by the presence of an iodine atom attached to the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the aniline moiety. It is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A practical route to synthesize 2-iodoanilines, including 2-iodo-N-(1-methoxypropan-2-yl)aniline, involves the decarboxylative iodination of anthranilic acids. This method is transition-metal-free and base-free, utilizing inexpensive potassium iodide (KI) and iodine (I₂) as halogen donors under oxygen conditions . The reaction is scalable and exhibits high functional-group tolerance, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves the decarboxylative iodination of anthranilic acids with KI and I₂ under oxygen conditions. This method is efficient and cost-effective, providing high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Iodo-N-(1-methoxypropan-2-yl)aniline has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Potential use in the development of pharmaceutical compounds and as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom and the methoxypropan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to interact with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: Lacks the methoxypropan-2-yl group, making it less versatile in certain applications.
N-(1-Methoxypropan-2-yl)aniline: Does not contain the iodine atom, reducing its reactivity in substitution reactions.
2-Bromo-N-(1-methoxypropan-2-yl)aniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2-Iodo-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both the iodine atom and the methoxypropan-2-yl group. This combination enhances its reactivity and versatility in various chemical reactions and applications. The iodine atom provides a site for substitution reactions, while the methoxypropan-2-yl group influences its solubility and binding properties.
Propiedades
Fórmula molecular |
C10H14INO |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
2-iodo-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14INO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
QTLVCRJFBUVXKT-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


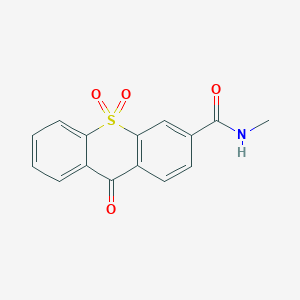
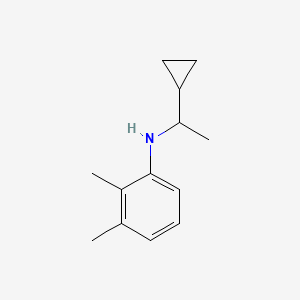
![2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)

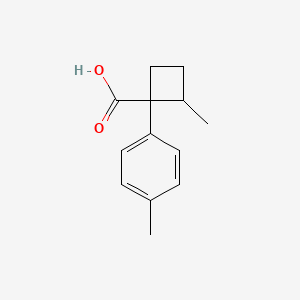
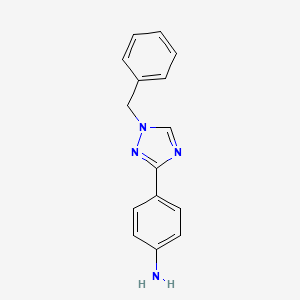
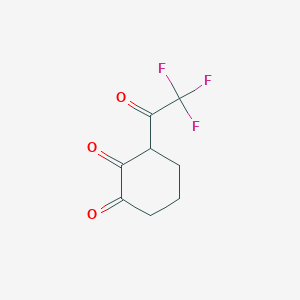

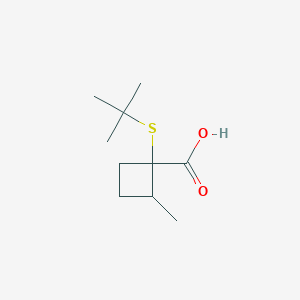
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
